molecular formula C12H13ClN2 B13719725 2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole

2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole

Cat. No.: B13719725
M. Wt: 220.70 g/mol
InChI Key: GAHKEZWZCUUPHY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole is an imidazole-based organic compound characterized by a 4-chlorophenyl group at position 2 and an isopropyl group at position 5 of the imidazole ring. Imidazole derivatives are widely studied for their diverse chemical reactivity and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-propan-2-yl-1H-imidazole

InChI

InChI=1S/C12H13ClN2/c1-8(2)11-7-14-12(15-11)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15)

InChI Key

GAHKEZWZCUUPHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride
  • Structural Differences : Features an amine group at position 5 instead of a hydrogen atom, forming a hydrochloride salt.
  • Chemical Reactivity: Undergoes oxidation (e.g., with KMnO₄) to form oxides and reduction (e.g., with LiAlH₄) to generate amines .
  • Applications : Acts as a synthetic intermediate for complex organic molecules due to its versatile reactivity .
1-(4-Chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole
  • Structural Differences : Substitutes position 2 with an isopropylthio (-S-iPr) group instead of hydrogen.
  • Impact on Properties : The thioether group enhances lipophilicity and may influence metal-binding capabilities. Molecular weight: 328.86 g/mol .
5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one
  • Structural Differences : Incorporates a thiazole ring fused to the imidazole core.
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
  • Structural Differences : Additional chlorine atom at position 4 of the imidazole ring.
  • Synthesis : Prepared via chlorination of 1-(4-chlorophenyl)-5-phenyl-1H-imidazole, yielding a 77% isolated product after column chromatography .
  • Crystallography : X-ray quality crystals obtained from CH₂Cl₂/hexanes, melting point 126–128°C .

Physicochemical Properties and Reactivity

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Reactivity
2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole C₁₂H₁₃ClN₂ 220.70 4-Cl-C₆H₄, iPr Likely undergoes electrophilic substitution
4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride C₁₂H₁₅Cl₂N₃ 272.17 4-Cl-C₆H₄, iPr, NH₂·HCl Oxidation, reduction, nucleophilic substitution
1-(4-Chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole C₁₈H₁₇ClN₂S 328.86 4-Cl-C₆H₄, -S-iPr, C₆H₅ Thioether-specific reactions (e.g., oxidation to sulfoxides)
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole C₁₅H₁₀Cl₂N₂ 295.16 4-Cl-C₆H₄, Cl, C₆H₅ Halogenation and cross-coupling reactions
  • Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to neutral imidazoles. Thioether-containing derivatives (e.g., ) are more lipophilic.
  • Stability : Electron-withdrawing chloro groups enhance thermal and oxidative stability .

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